![molecular formula C17H15BrN3Na4O6P B609888 PEAQX sodium CAS No. 2102348-87-6](/img/structure/B609888.png)
PEAQX sodium
描述
It was initially described as highly selective for GluN1/GluN2A receptors over GluN1/GluN2B receptors, but further studies revealed a more modest selectivity . This compound is notable for its potential anticonvulsant properties and its role in scientific research, particularly in the study of NMDA receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PEAQX sodium involves several steps, starting with the preparation of the quinoxaline core. The key steps include:
Formation of the quinoxaline ring: This is typically achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.
Phosphonomethylation: The addition of a phosphonomethyl group to the quinoxaline core is a crucial step, often involving the use of a
生物活性
PEAQX sodium, specifically in its tetrasodium salt form, is a potent antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, particularly selective for the GluN2A subunit. This compound has garnered attention in pharmacological research due to its significant implications in neurological disorders, particularly those involving excitotoxicity and seizures.
- Chemical Name: [[(1S)-1-(4-Bromophenyl)ethyl]aminomethyl] phosphonic acid tetrasodium salt
- Molecular Weight: 542.14 g/mol
- Purity: ≥98% (HPLC)
PEAQX operates primarily as an NMDA receptor antagonist with an IC50 value of 8 nM, indicating its potency. It exhibits over 100-fold selectivity for the hGluN2A receptor compared to the hGluN2B receptor, making it a valuable tool in studying the role of NMDA receptors in various physiological and pathological processes .
Anticonvulsant Properties
Research has demonstrated that this compound possesses anticonvulsant properties. A study investigated its effects on seizure models in rats of different developmental stages. The findings indicated that:
- Dose-Dependent Efficacy: PEAQX administered at doses of 5, 10, and 20 mg/kg significantly suppressed generalized tonic-clonic seizures induced by pentylenetetrazol (PTZ) across all age groups tested (12, 18, and 25 days old) .
- Age-Related Differences: The efficacy varied with age; while higher doses effectively suppressed seizures in older rats (25 days), younger rats (12 and 18 days) exhibited a shift from generalized tonic-clonic seizures to clonic seizures, suggesting developmental differences in NMDA receptor composition and function .
Age Group | Dose (mg/kg) | Seizure Type | Effect |
---|---|---|---|
12 days | 5-20 | Generalized Tonic-Clonic | Significant suppression observed |
18 days | 5-20 | Generalized Tonic-Clonic | Shift to clonic seizures noted |
25 days | 20 | Generalized Tonic-Clonic | Complete suppression |
Selectivity and Binding Affinity
PEAQX's selectivity for the GluN2A subunit is crucial for its pharmacological profile. This selectivity allows for targeted research into conditions where GluN2A-mediated signaling is disrupted, such as in certain neurodegenerative diseases and epilepsy. The compound's ability to selectively inhibit this receptor subtype while sparing others provides insights into developing therapies that minimize side effects associated with broader NMDA receptor antagonism .
Case Studies
-
Developmental Impact on Anticonvulsant Action:
A study published in Frontiers in Pharmacology explored how PEAQX's anticonvulsant action changes with postnatal development. Results indicated a maturation gradient in NMDA receptor subunit composition that influenced the efficacy of PEAQX in suppressing seizures . -
Comparative Studies with Other Antagonists:
Comparative studies have shown that while other NMDA antagonists exhibit broader activity across receptor subtypes, PEAQX's specific targeting of GluN2A allows for more refined therapeutic applications without the unwanted effects often seen with less selective agents .
科学研究应用
Anticonvulsant Properties
PEAQX sodium has been extensively studied for its anticonvulsant effects. Research indicates that it effectively suppresses generalized seizures in animal models. A study conducted on rats demonstrated that PEAQX administered at doses of 5, 10, and 20 mg/kg significantly reduced the incidence and severity of seizures induced by pentylenetetrazol across different developmental stages (12, 18, and 25 days old) .
Table 1: Effects of PEAQX on Seizure Incidence and Severity
Dose (mg/kg) | Age Group (Days) | Seizure Incidence | Seizure Severity Score |
---|---|---|---|
5 | 12 | Decreased | Reduced |
10 | 18 | Decreased | Reduced |
20 | 25 | Almost abolished | Minimal |
The highest dose (20 mg/kg) was particularly effective in abolishing generalized tonic-clonic seizures in the majority of subjects. This suggests that this compound could serve as a potential therapeutic agent for seizure disorders.
Neuroprotective Effects
Beyond its anticonvulsant properties, this compound is being investigated for its neuroprotective effects against excitotoxicity, which is a key mechanism in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that NMDA receptor antagonists like PEAQX can mitigate neuronal damage caused by excessive glutamate signaling .
Case Study: Neuroprotection in Animal Models
A study evaluated the efficacy of PEAQX in protecting neurons from excitotoxic damage induced by glutamate. Results indicated that treatment with PEAQX significantly reduced neuronal death and preserved cognitive function in treated animals compared to controls .
Research on Neurodegenerative Diseases
This compound's role as a GluN2A-preferring antagonist positions it as a valuable tool in research aimed at understanding and treating neurodegenerative diseases. By selectively inhibiting specific NMDA receptor subtypes, researchers can better delineate the pathways involved in disease progression and identify potential therapeutic targets.
Table 2: Potential Applications in Neurodegenerative Research
Disease | Application of this compound |
---|---|
Alzheimer's Disease | Investigating synaptic dysfunction and memory loss |
Parkinson's Disease | Exploring motor control and dopaminergic neuron protection |
Ischemic Stroke | Assessing neuroprotection during hypoxic conditions |
Future Perspectives
The ongoing research into this compound highlights its potential not only as a therapeutic agent but also as a critical tool for understanding complex neurobiological mechanisms. Future studies are likely to focus on optimizing dosing regimens, understanding long-term effects, and exploring its use in combination therapies with other neuroprotective agents.
属性
IUPAC Name |
tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGAGBKXHAHCGQ-VSYRWHDMSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN3Na4O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。